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Executive Summary
The Mitochondrial Ribosomal Protein S31 (MRPS31) gene encodes a crucial component of the

small 28S subunit of the mitochondrial ribosome. This technical guide provides a

comprehensive overview of the discovery, history, and functional significance of MRPS31. It is

intended for researchers, scientists, and drug development professionals, offering detailed

insights into the gene's role in mitochondrial protein synthesis and its implications in human

health and disease, particularly in cancer and potentially in type 1 diabetes. This document

summarizes key quantitative data, presents detailed experimental protocols for studying

MRPS31, and visualizes relevant biological pathways and experimental workflows.

Discovery and History of MRPS31
The formal characterization and mapping of the human mitochondrial ribosomal protein genes,

including MRPS31, were systematically detailed in a landmark study by Kenmochi et al. in

2001.[1][2] This research involved the generation of sequence-tagged sites (STSs) for

individual mitochondrial ribosomal protein (MRP) genes, which were then mapped to the

human chromosomes using radiation hybrid panels.

Prior to this, the protein components of the mitochondrial ribosome were being identified and

characterized, but a comprehensive genetic map was lacking. The 2001 study located 54 MRP

genes and assigned them to specific cytogenetic bands.[1][2] MRPS31 was mapped to

chromosome 13q14.11.[3][4]
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An interesting finding from this initial mapping was the wide dispersal of MRP genes throughout

the nuclear genome, in contrast to the clustered operons of their bacterial ancestors. This

suggested that the transfer of these genes from the mitochondrial to the nuclear genome

occurred as individual events during evolution.[1][2]

The gene has been known by several aliases, including IMOGN38, MRP-S31, S31mt, and

mS31.[4][5][6] The official HUGO Gene Nomenclature Committee (HGNC) symbol is MRPS31.

Gene and Protein Characteristics
MRPS31 is a protein-coding gene that provides instructions for synthesizing the mitochondrial

ribosomal protein S31. This protein is a structural constituent of the small 28S subunit of the

55S mitochondrial ribosome (mitoribosome).[7] Mammalian mitoribosomes are responsible for

translating the 13 messenger RNAs encoded by the mitochondrial DNA (mtDNA), which are all

essential components of the oxidative phosphorylation system.

The MRPS31 protein, like other MRPs, is encoded in the nuclear genome, synthesized on

cytosolic ribosomes, and subsequently imported into the mitochondria for assembly into the

mitoribosome.

Table 1: Key Characteristics of the MRPS31 Gene and Protein
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Feature Description Source

Official Gene Symbol MRPS31 HGNC

Full Gene Name
Mitochondrial Ribosomal

Protein S31
HGNC

Aliases
IMOGN38, MRP-S31, S31mt,

mS31
[4][5][6]

Chromosomal Location 13q14.11 [3][4]

Protein Product
Mitochondrial ribosomal

protein S31
UniProt

Subcellular Location

Mitochondrion, mitochondrial

inner membrane, mitochondrial

small ribosomal subunit

[8]

Function

Structural constituent of the

mitochondrial ribosome,

involved in mitochondrial

translation

[5]

Quantitative Data
Gene Expression Levels
MRPS31 exhibits ubiquitous expression across various human tissues, consistent with its

fundamental role in mitochondrial function. RNA-sequencing data from multiple sources,

including the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project,

confirm its widespread expression.

Table 2: MRPS31 RNA Expression in Selected Normal Human Tissues
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Tissue
Expression Level
(TPM/RPKM)

Data Source

Lymph Node 11.9 RPKM [9]

Testis 11.7 RPKM [9]

Hypothalamus 13.13 RPKM [10]

Heart 12.669 RPKM [10]

Ovary 10.675 RPKM [10]

Kidney 10.177 RPKM [10]

Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript, per Million

mapped reads) are units of normalized gene expression.

Association with Hepatocellular Carcinoma (HCC)
Recent studies have highlighted the significant role of MRPS31 in hepatocellular carcinoma.

Analysis of The Cancer Genome Atlas (TCGA) Liver Hepatocellular Carcinoma (LIHC) dataset

has revealed that MRPS31 is frequently downregulated in HCC, often due to somatic copy

number alterations (SCNA), specifically loss of the gene.[11][12] This downregulation is

associated with poor prognosis.

Table 3: Prognostic Significance of MRPS31 in Hepatocellular Carcinoma
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Parameter Finding Data Source

Copy Number Alteration

MRPS31 is the only

downregulated MRP gene

harboring a DNA copy number

loss in a significant portion of

HCC cases.

[11][12]

Expression in Tumors

MRPS31 mRNA levels are

significantly lower in a subset

of HCC tumors compared to

non-tumorous tissue.

[11]

Survival Analysis

Low expression of MRPS31 is

significantly associated with

shorter overall survival in HCC

patients.

[11]

Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function and interactions of MRPS31.

GST Pull-Down Assay for Protein-Protein Interaction
Analysis
This protocol is adapted from standard methods for identifying protein-protein interactions

using a GST-tagged bait protein (e.g., GST-MRPS31).[2][13][14][15][16]

Objective: To identify proteins that interact with MRPS31.

Materials:

pGEX vector containing the MRPS31 coding sequence

E. coli expression strain (e.g., BL21)

IPTG for induction
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Lysis buffer (e.g., 20mM HEPES pH 7.4, 100mM NaCl, 5mM MgCl2, 1% TX-100, with

protease inhibitors)

Glutathione-sepharose or magnetic beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione)

Cell lysate from a human cell line (e.g., HEK293 or a relevant cancer cell line)

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

Expression and Purification of GST-MRPS31 (Bait):

1. Transform the pGEX-MRPS31 plasmid into E. coli.

2. Grow a culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

3. Harvest the bacteria by centrifugation and lyse them.

4. Incubate the cleared lysate with glutathione beads to immobilize the GST-MRPS31 fusion

protein.

5. Wash the beads extensively with wash buffer to remove non-specifically bound bacterial

proteins.

Preparation of Prey Lysate:

1. Culture and harvest human cells.

2. Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

3. Clarify the lysate by centrifugation to remove cellular debris.

Pull-Down:
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1. Incubate the beads with the immobilized GST-MRPS31 with the prepared human cell

lysate.

2. Allow the interaction to occur by gentle agitation at 4°C for several hours or overnight.

3. As a negative control, incubate beads with GST alone with the cell lysate.

Washing and Elution:

1. Wash the beads multiple times with wash buffer to remove non-specifically bound

proteins.

2. Elute the protein complexes from the beads using elution buffer.

Analysis:

1. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining,

or Western blotting with specific antibodies if a known interactor is suspected.

2. For identification of unknown interactors, subject the eluted proteins to in-gel digestion

followed by nLC-MS/MS analysis.

Bait Preparation

Prey Preparation

Interaction Analysis
Express GST-MRPS31

in E. coli
Prepare E. coli

lysate
Immobilize on

Glutathione Beads

Incubate Bait-Beads
with Prey Lysate

Culture Human
Cells

Prepare Cell
Lysate

Wash Beads Elute Protein
Complexes SDS-PAGE nLC-MS/MS

Click to download full resolution via product page

GST Pull-Down Experimental Workflow

nLC-MS/MS for Protein Identification
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This protocol outlines the general steps for identifying proteins from a complex mixture, such as

the eluate from a GST pull-down assay.[1][17][18][19][20]

Objective: To identify the proteins that co-eluted with GST-MRPS31.

Procedure:

Sample Preparation:

1. Run the eluted protein sample on an SDS-PAGE gel.

2. Excise the protein bands of interest.

3. Perform in-gel digestion, which typically involves:

Destaining the gel piece.

Reduction of disulfide bonds with DTT.

Alkylation of cysteine residues with iodoacetamide.

Digestion with a protease, most commonly trypsin.

4. Extract the resulting peptides from the gel matrix.

Liquid Chromatography (LC) Separation:

1. Load the extracted peptide mixture onto a reverse-phase capillary column.

2. Separate the peptides based on their hydrophobicity using a gradient of an organic solvent

(e.g., acetonitrile).

Tandem Mass Spectrometry (MS/MS):

1. Introduce the separated peptides into the mass spectrometer via an electrospray

ionization (ESI) source.

2. MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge

(m/z) ratio of the intact peptide ions.
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3. Fragmentation (MS2): The most abundant peptide ions are selected and fragmented (e.g.,

by collision-induced dissociation).

4. MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

Data Analysis:

1. Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental

MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).

2. The algorithm identifies the peptide sequence that best matches the fragmentation

pattern.

3. The identified peptides are then mapped back to their parent proteins.
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Analysis of TCGA Data for MRPS31 in HCC
This protocol describes the bioinformatic workflow to analyze MRPS31 expression, copy

number, and prognostic value using publicly available TCGA-LIHC data.[8][9][21][22][23]

Objective: To assess the clinical relevance of MRPS31 in hepatocellular carcinoma.

Procedure:

Data Acquisition:

1. Access the GDC Data Portal (--INVALID-LINK--).

2. Select the TCGA-LIHC project.

3. Download the following data types:

Gene expression RNA-Seq (e.g., HTSeq - FPKM-UQ).

Copy Number Variation (e.g., GISTIC2).

Associated clinical data.

Data Processing and Analysis:

1. Expression Analysis:

Separate tumor samples from normal adjacent tissue samples based on the TCGA

barcode.

Compare the expression levels of MRPS31 between tumor and normal samples using

appropriate statistical tests (e.g., Wilcoxon rank-sum test).

2. Copy Number Analysis:

Analyze the GISTIC2 data to determine the frequency of MRPS31 copy number loss

(deletion) in the HCC cohort.

Correlate MRPS31 copy number status with its mRNA expression levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7786458/
https://book.ncrnalab.org/teaching/part-ii.-basic-analyses/4.clinical-analyses/survival_analysis
https://www.costalab.org/wp-content/uploads/2020/11/R_class_D3.html
https://www.costalab.org/wp-content/uploads/2022/11/handout_day5.html
https://www.researchgate.net/figure/General-flow-chart-of-the-paper-TCGA-The-Cancer-Genome-Atlas-LIHC-Liver_fig1_357490092
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Survival Analysis:

Divide the HCC patient cohort into groups based on MRPS31 expression (e.g., high vs.

low expression based on the median or quartiles).

Perform Kaplan-Meier survival analysis to compare the overall survival between the

groups.[6][24]

Use the log-rank test to determine the statistical significance of the difference in

survival.

Calculate the hazard ratio using a Cox proportional hazards model.

Forward Genetic Screen in C. elegans for UPRmt
Activation
This protocol is based on methods used to identify regulators of the mitochondrial unfolded

protein response (UPRmt) in C. elegans.[3][25][26][27][28][29]

Objective: To identify gene mutations that lead to the activation of the UPRmt.

Materials:

C. elegans strain with a UPRmt reporter, such as hsp-6p::GFP.

E. coli OP50 strain for feeding.

Ethyl methanesulfonate (EMS) for mutagenesis.

M9 buffer.

NGM plates.

Fluorescence dissecting microscope.

Procedure:

Mutagenesis:
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1. Synchronize a population of hsp-6p::GFP worms to the L4 larval stage.

2. Expose the worms to EMS (e.g., 50 mM) in M9 buffer for a defined period (e.g., 4 hours)

with gentle rocking.

3. Wash the worms several times with M9 buffer to remove the mutagen.

4. Plate the mutagenized worms (P0 generation) onto NGM plates seeded with E. coli.

Screening:

1. Allow the P0 worms to lay eggs (F1 generation).

2. Single-clone F1 animals to individual plates and allow them to self-fertilize to produce the

F2 generation.

3. Screen the F2 generation for constitutive or enhanced GFP expression using a

fluorescence microscope.

4. Isolate individual worms with the desired phenotype (e.g., bright intestinal GFP).

Backcrossing and Mapping:

1. Backcross the isolated mutant strains with the original hsp-6p::GFP strain to remove

background mutations.

2. Map the causal mutation using standard genetic mapping techniques or whole-genome

sequencing.

Signaling Pathways and Biological Roles
The primary role of MRPS31 is its participation in the assembly and function of the

mitochondrial ribosome, which is essential for mitochondrial protein synthesis.

Mitoribosome Small Subunit (mt-SSU) Assembly
The assembly of the 28S mt-SSU is a complex, stepwise process involving the coordinated

action of ribosomal proteins and assembly factors that guide the folding of the 12S rRNA. While

the precise timing of MRPS31 incorporation is still under investigation, it is an integral part of
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the mature mt-SSU. The process involves the formation of assembly intermediates, with

proteins binding in a hierarchical manner.[26][30][31][32][33]

Component Synthesis
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Early Assembly
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(rRNA folding, initial MRP binding)

MRPs (including MRPS31)
(Nuclear Transcription,
Cytosolic Translation)

MRP Import into
Mitochondria

Intermediate Assembly
(Further MRP incorporation,

conformational changes)

Assembly Factors

Late Assembly
(Final MRPs, including

MRPS31, bind)

Assembly Factors

Mature 28S
mt-SSU

Mitochondrial
Translation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10639111/
https://www.researchgate.net/figure/Mitoribosome-SSU-assembly-Model-for-the-assembly-pathway-for-the-human-28S-mt-SSU_fig2_381279063
https://pmc.ncbi.nlm.nih.gov/articles/PMC9892005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9200640/
https://www.researchgate.net/publication/382178760_A_roadmap_for_ribosome_assembly_in_human_mitochondria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Assembly of the Mitochondrial Small Ribosomal Subunit

Role in Disease
Hepatocellular Carcinoma: As detailed in Section 3.2, loss of MRPS31 is a key event in a

subset of HCCs. The resulting deficiency in mitoribosome assembly leads to mitochondrial

dysfunction, which is thought to contribute to a more aggressive tumor phenotype.[11][12]

The mechanism may involve altered cellular metabolism and increased invasive potential.

Type 1 Diabetes: Some reports have suggested an association between MRPS31 and type 1

diabetes, but the relationship and its etiological significance are not yet clearly understood.[4]

[7][34][35][36][37] Further research is needed to elucidate the potential role of MRPS31 in

the pathogenesis of this autoimmune disease.

Conclusion
The MRPS31 gene is a vital component of the mitochondrial protein synthesis machinery. Its

discovery and mapping have been instrumental in understanding the genetic basis of

mitoribosome function. The ubiquitous expression of MRPS31 underscores its fundamental

importance in cellular homeostasis. The association of MRPS31 loss with poor prognosis in

hepatocellular carcinoma highlights its potential as a prognostic biomarker and a target for

therapeutic intervention. The detailed experimental protocols and workflows provided in this

guide offer a practical framework for researchers to further investigate the multifaceted roles of

MRPS31 in both normal physiology and disease. Future studies will likely focus on unraveling

the precise mechanisms by which MRPS31 contributes to mitoribosome assembly and how its

dysregulation impacts cellular signaling and disease progression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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